molecular formula C15H16N2O B14487752 N,N-Bis(2-methylphenyl)urea CAS No. 64633-42-7

N,N-Bis(2-methylphenyl)urea

Cat. No.: B14487752
CAS No.: 64633-42-7
M. Wt: 240.30 g/mol
InChI Key: UUDHOBLDAUSWQZ-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylphenyl)urea: is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where both nitrogen atoms are substituted with 2-methylphenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve scalable and environmentally friendly processes. For example, the use of water as a solvent and the avoidance of organic co-solvents are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Bis(2-methylphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or both of the 2-methylphenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted urea derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: N,N-Bis(2-methylphenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of 2-methylphenyl groups provides distinct steric and electronic properties compared to other urea derivatives .

Properties

CAS No.

64633-42-7

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1,1-bis(2-methylphenyl)urea

InChI

InChI=1S/C15H16N2O/c1-11-7-3-5-9-13(11)17(15(16)18)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H2,16,18)

InChI Key

UUDHOBLDAUSWQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C2=CC=CC=C2C)C(=O)N

Origin of Product

United States

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